Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a pyrrole-based compound that has garnered attention due to its diverse biological activities and potential applications in drug development. Pyrrole derivatives are significant in medicinal chemistry, often serving as building blocks for more complex organic molecules. The compound is classified under the category of heterocyclic compounds, specifically as a substituted pyrrole, and is recognized for its pharmacological properties.
The compound is identified by its Chemical Abstracts Service (CAS) number 1956364-50-3 and is cataloged in various chemical databases, including PubChem and the European Chemicals Agency. It belongs to the class of organofluorine compounds due to the presence of fluorine substituents on its molecular structure. Its classification as a hydrochloride indicates that it exists in a salt form, enhancing its solubility and stability for various applications.
The synthesis of Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and pressure, are crucial for optimizing yield and purity.
The molecular formula for Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride is C7H12ClF2N. The structure features a bicyclic framework with two fluorine atoms positioned at the 4 and 4' positions of the octahydrocyclopenta[c]pyrrole moiety.
Key structural details include:
Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride can undergo various chemical reactions:
The mechanism of action for Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors. Its structural features may allow it to fit into active sites of proteins or other biomolecules, potentially inhibiting or modulating their activity. Further studies are needed to elucidate specific pathways and interactions at the molecular level.
Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride exhibits stability under normal laboratory conditions but should be handled with care due to potential reactivity associated with fluorinated compounds.
Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride finds applications primarily in:
Electrophilic fluorination represents the predominant methodology for introducing fluorine atoms into the saturated bicyclic framework of octahydrocyclopenta[c]pyrrole systems. Research demonstrates that Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) achieves superior regioselectivity at the C4 position compared to N-fluoropyridinium salts or N-fluorobenzenesulfonimide (NFSI). Under optimized conditions (acetonitrile solvent, 80°C, 24 hours), Selectfluor™ delivers quantitative conversion to the 4,4-difluoro derivative without competing aromatic fluorination byproducts. This specificity stems from its ability to facilitate fluorination adjacent to nitrogen while preserving the bicyclic architecture's integrity [2].
Mechanistic studies reveal a stepwise process: initial electrophilic attack forms a fluorinated tetrafluoroborate intermediate (3), followed by deprotonation and ring reorganization. The reaction exhibits broad functional group tolerance, accommodating substrates bearing formyl, acetyl, cyano, trifluoromethyl, nitro, and chloro substituents. Notably, additive screening identified sodium perchlorate (NaClO₄) as crucial for improving yields (from 51% to 87%) in sterically hindered or electron-deficient systems, potentially via counterion exchange enhancing proton acidity in the transition state [2].
Table 1: Optimization of Electrophilic Fluorination Conditions
Entry | Fluorinating Agent | Temperature (°C) | Solvent | Yield of 2A (%) |
---|---|---|---|---|
1 | F1 (N-fluoropyridinium) | 80 | MeCN | 39 |
2 | F2 (N-fluoropyridinium) | 80 | MeCN | 27 |
3 | NFSI | 80 | MeCN | 94 |
4 | Selectfluor™ | 80 | MeCN | >99 |
5 | Selectfluor™ | 50 | MeCN | 68 |
6 | Selectfluor™ | 70 | MeCN | 87 |
Alternative fluorination pathways include nucleophilic displacement of activated precursors (e.g., triflates or halides) using alkali metal fluorides (KF, CsF). However, this approach risks elimination side reactions in sterically constrained systems and often necessitates protecting group strategies for the pyrrolidine nitrogen, adding synthetic complexity. Consequently, electrophilic methods utilizing Selectfluor™ remain favored for direct, high-yielding C-H fluorination .
Construction of the fused [3.3.0]-bicyclic framework relies on two principal cyclization strategies: intramolecular imine cyclization and reductive amination. Patent literature details an efficient route via zinc chloride (ZnCl₂)-catalyzed cyclization of valeryl imines derived from 1,4-dicarbonyl precursors. This Lewis acid-mediated process proceeds in tetrahydrofuran (THF) at reflux (65°C), achieving >85% conversion to the unsaturated octahydrocyclopenta[c]pyrrole core. Critical to suppressing polymerization byproducts is the use of anhydrous conditions and controlled stoichiometry of ZnCl₂ (1.2 equivalents) .
Subsequent stereoselective reduction of the cyclic imine intermediate to the saturated cis-fused isomer [(3aR,6aS)-configuration] employs metal hydride reagents. Sodium borohydride (NaBH₄) in methanol proves effective but yields diastereomeric mixtures requiring chromatographic separation. Superior stereocontrol (>95% de) is attained using catalytic hydrogenation (Pd/C, H₂, 50 psi) in ethyl acetate, where the convex face approach of hydrogen predominates. Solvent polarity significantly impacts diastereoselectivity; aprotic media like toluene favor trans-diastereomers, while protic solvents (ethanol, methanol) promote cis-fusion .
Table 2: Solvent Effects on Diastereoselective Reduction
Reduction Method | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
NaBH₄ | Methanol | 0 | 85:15 | 92 |
NaBH₄ | THF | 25 | 70:30 | 88 |
Pd/C, H₂ (50 psi) | Ethanol | 25 | >95:5 | 90 |
Pd/C, H₂ (50 psi) | Toluene | 25 | 60:40 | 85 |
Post-cyclization chiral resolution techniques may be employed if asymmetric synthesis isn't feasible. Diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid) in ethanol/water mixtures enable separation of the desired (3aR,6aS)-enantiomer. However, this adds purification steps, reducing overall yield .
Conversion of the free base rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole to its hydrochloride salt necessitates stringent control of crystallization kinetics and counterion stoichiometry to ensure high purity and prevent disproportionation. The optimal protocol involves dissolving the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) and introducing gaseous hydrogen chloride (HCl) at 0-5°C. This exothermic reaction requires precise temperature control to avoid localized acidity that could promote electrophilic aromatic substitution or N-dealkylation. The resultant hydrochloride salt precipitates as a crystalline solid, isolated by filtration in >98% purity and 90-95% yield [7] [8].
Critical quality attributes include:
Table 3: Characterization Parameters for Optimized Hydrochloride Salt
Property | Test Method | Acceptance Criteria |
---|---|---|
Stoichiometry | Elemental Analysis | N: 7.62%, Cl: 19.31%, F: 20.66% |
Crystallinity | XRPD | Sharp peaks, no amorphous halo |
Hygroscopicity | DVS (25°C, 0-90% RH) | <0.5% mass gain up to 75% RH |
Thermal Stability | TGA-DSC | Decomposition >200°C, no solvates |
Disproportionation pH | pH-Solubility Profile | Stable > pH 3.0 |
The pKa differential between the pyrrolidine nitrogen (pKa ~10.5 for tertiary amines) and hydrochloric acid (pKa ≈ -7) exceeds 17 units, satisfying the "ΔpKa ≥ 3" rule for stable salt formation. This strong proton transfer ensures minimal dissociation in solid-state or non-aqueous environments. Nevertheless, accelerated stability testing (40°C/75% RH, 3 months) is mandatory to confirm the absence of hydrate formation or polymorphic transitions that could compromise bioavailability [7] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1